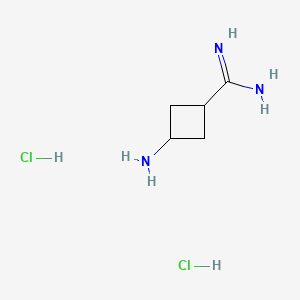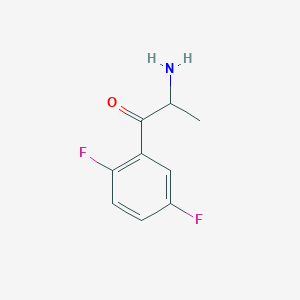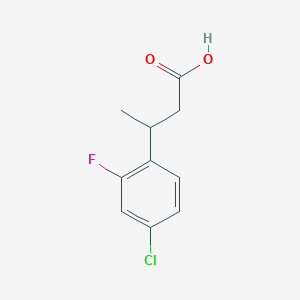
2-methylcyclobutane-1,3-diol,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylcyclobutane-1,3-diol, a mixture of diastereomers, is a chemical compound that has garnered attention in various fields of research and industry due to its unique structural properties and potential biological activity. This compound consists of a cyclobutane ring substituted with a methyl group and two hydroxyl groups at the 1 and 3 positions, resulting in multiple stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylcyclobutane-1,3-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 2-methylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-methylcyclobutane-1,3-diol may involve more scalable processes, such as catalytic hydrogenation of 2-methylcyclobutanone in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method ensures high yield and purity of the desired diol.
Chemical Reactions Analysis
Types of Reactions
2-methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclobutane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Formation of 2-methylcyclobutanone or 2-methylcyclobutanecarboxylic acid.
Reduction: Formation of cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
2-methylcyclobutane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique cyclobutane ring structure may enable it to interact with enzymes and receptors in a specific manner, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylcyclobutanone: A precursor in the synthesis of 2-methylcyclobutane-1,3-diol.
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical and biological properties.
2-methylcyclobutanecarboxylic acid: An oxidation product of 2-methylcyclobutane-1,3-diol.
Uniqueness
2-methylcyclobutane-1,3-diol is unique due to its combination of a cyclobutane ring with two hydroxyl groups and a methyl group, resulting in multiple stereoisomers. This structural diversity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(6)2-5(3)7/h3-7H,2H2,1H3 |
InChI Key |
WURCECLRQBMYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)

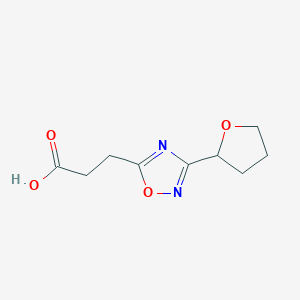

![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
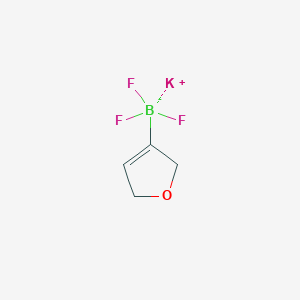
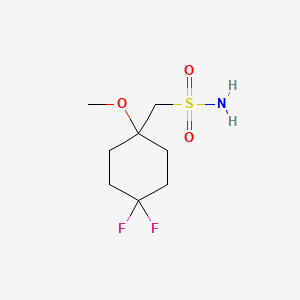


![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
